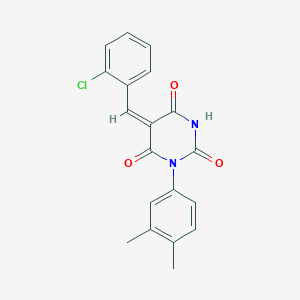
5-(2-chlorobenzylidene)-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chlorobenzylidene)-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound with potential applications in scientific research. This compound is also known as CC-115 and is a novel inhibitor of the protein kinase mTOR, which plays a critical role in regulating cell growth and proliferation.
作用機序
CC-115 is a potent and selective inhibitor of mTOR kinase activity. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions. CC-115 inhibits both mTORC1 and mTORC2, leading to a reduction in the phosphorylation of downstream targets such as p70S6K and AKT. This results in a decrease in protein synthesis, cell growth, and proliferation.
Biochemical and Physiological Effects:
CC-115 has been shown to have potent anti-tumor activity in preclinical models of various cancers, including breast cancer, ovarian cancer, and glioblastoma. In addition, CC-115 has been shown to enhance the anti-tumor activity of other cancer therapies, leading to improved outcomes in preclinical models. CC-115 has also been shown to have anti-inflammatory effects, as it inhibits the activation of the NLRP3 inflammasome, a key mediator of inflammation.
実験室実験の利点と制限
CC-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of mTOR kinase activity, which makes it a valuable tool for studying the role of mTOR in various cellular processes. CC-115 has also been shown to have anti-tumor and anti-inflammatory effects, which make it a useful compound for studying cancer and inflammation. However, CC-115 has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds on mTOR activity. In addition, CC-115 has not been extensively studied in humans, which limits its clinical applicability.
将来の方向性
There are several potential future directions for research on CC-115. One area of interest is the development of combination therapies that include CC-115 and other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the study of CC-115 in combination with immunotherapies, which may enhance the anti-tumor immune response. Additionally, further research is needed to understand the effects of CC-115 on mTOR activity in different cell types and in different disease contexts. Finally, the development of more potent and selective mTOR inhibitors based on the structure of CC-115 may lead to improved therapies for cancer and other diseases.
合成法
The synthesis of CC-115 involves the reaction of 2-chlorobenzaldehyde with 3,4-dimethylphenylhydrazine to form the corresponding hydrazone. This intermediate is then treated with ethyl acetoacetate and ammonium acetate to yield 5-(2-chlorobenzylidene)-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. The synthesis of CC-115 has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
CC-115 has potential applications in scientific research, particularly in the field of cancer research. The protein kinase mTOR is a key regulator of cell growth and proliferation, and its dysregulation has been implicated in the development and progression of various cancers. CC-115 has been shown to inhibit mTOR activity, leading to a reduction in cell proliferation and tumor growth. In addition, CC-115 has been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-11-7-8-14(9-12(11)2)22-18(24)15(17(23)21-19(22)25)10-13-5-3-4-6-16(13)20/h3-10H,1-2H3,(H,21,23,25)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYROGZXVFQGFQL-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3Cl)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-chlorobenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4894368.png)
![3-chloro-5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894374.png)
![3-chloro-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894380.png)
![(1R*,5S*)-6-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4894387.png)
![[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B4894390.png)
![N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894393.png)
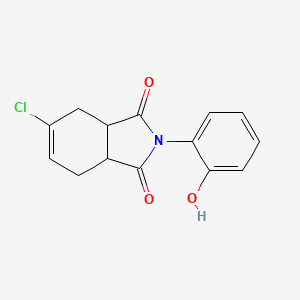
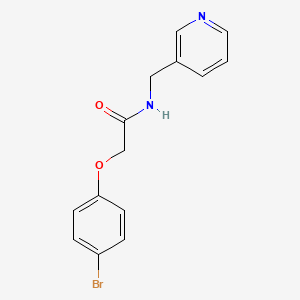
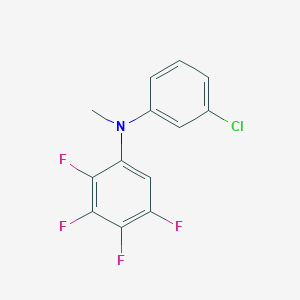
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-1-butanamine oxalate](/img/structure/B4894434.png)
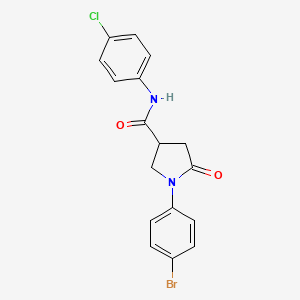
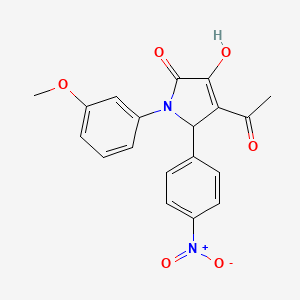
![N-{4-[(ethylamino)sulfonyl]phenyl}-3-(phenylthio)propanamide](/img/structure/B4894444.png)
![ethyl 4-(cyclopropylmethyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4894447.png)